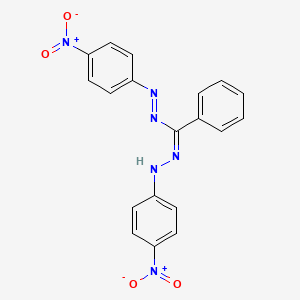

1,5-Bis(4-nitrophenyl)-3-phenylformazan

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-(4-nitroanilino)-N-(4-nitrophenyl)iminobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N6O4/c26-24(27)17-10-6-15(7-11-17)20-22-19(14-4-2-1-3-5-14)23-21-16-8-12-18(13-9-16)25(28)29/h1-13,20H/b22-19-,23-21? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIUTTAVBNEBTE-QUHCWSQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])N=NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/NC2=CC=C(C=C2)[N+](=O)[O-])/N=NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodological Advancements for 1,5 Bis 4 Nitrophenyl 3 Phenylformazan

Established Synthetic Methodologies for Formazan (B1609692) Derivatives

The synthesis of formazans predominantly relies on coupling reactions involving diazonium salts. These methodologies have been refined over the years to afford a wide variety of substituted formazan derivatives.

Diazonium Salt Coupling Reactions with Hydrazones

The most common and versatile method for synthesizing 1,5-diaryl-3-phenylformazans is the coupling reaction of an aryl diazonium salt with an arylhydrazone of an aldehyde. nih.govmdpi.com This reaction is typically carried out in a basic medium, such as pyridine (B92270), at low temperatures to ensure the stability of the diazonium salt. nih.govmdpi.com

The general procedure involves two key steps:

Diazotization of an Aromatic Amine: An aromatic amine, in this case, p-nitroaniline, is treated with a solution of sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, at a temperature maintained between 0 and 5 °C. nih.govmiracosta.edu This process converts the primary amino group into a diazonium salt, the p-nitrobenzenediazonium ion. miracosta.edu The low temperature is crucial to prevent the decomposition of the unstable diazonium salt. nih.gov

Coupling with a Hydrazone: The freshly prepared diazonium salt solution is then added dropwise to a solution of a hydrazone, such as benzaldehyde (B42025) phenylhydrazone, dissolved in a suitable basic solvent like pyridine. nih.govmdpi.com The base facilitates the coupling by deprotonating the hydrazone, making it a more potent nucleophile. The reaction mixture is typically stirred for several hours at a low temperature, after which the formazan product precipitates and can be isolated by filtration. nih.gov

Step 1: Diazotization of p-nitroaniline p-nitroaniline + NaNO₂ + 2HCl → p-nitrobenzenediazonium chloride + NaCl + 2H₂O

Step 2: Coupling with benzaldehyde 4-nitrophenylhydrazone p-nitrobenzenediazonium chloride + Benzaldehyde 4-nitrophenylhydrazone → 1,5-Bis(4-nitrophenyl)-3-phenylformazan + HCl

A study on the synthesis of various formazan derivatives reported the successful reaction of benzaldehyde phenylhydrazone with diazonium salts derived from substituted anilines, including those with nitro groups. nih.gov

Coupling Reactions with Methylene-Active Compounds

An alternative established route to formazans involves the reaction of two equivalents of an aryldiazonium salt with a compound containing an active methylene (B1212753) group. These are compounds where a CH₂ group is flanked by two electron-withdrawing groups, making the methylene protons acidic and easily removable by a base.

While this method is more commonly employed for the synthesis of 3-substituted formazans where the substituent is an acyl, cyano, or nitro group, it can be adapted for the synthesis of 1,5-diaryl-3-phenylformazans. In a variation of this method, phenylpyruvic acid derivatives can react with two equivalents of an aryldiazonium salt to yield triarylformazans.

Optimized Synthesis of this compound

The efficiency of formazan synthesis can be significantly influenced by reaction conditions. Optimization of these parameters is crucial for maximizing yield and purity while minimizing reaction time and environmental impact.

Reaction Conditions and Yield Optimization

The yield of formazan synthesis is highly dependent on factors such as temperature, pH, solvent, and the nature of the substituents on the aromatic rings. For the synthesis of this compound, the presence of electron-withdrawing nitro groups on the phenyl rings can affect the reactivity of the starting materials and the stability of the product.

A general protocol for the synthesis of formazan derivatives involves dissolving the substituted aryl amine (0.01 mol) in a mixture of concentrated hydrochloric acid (5 ml) and water (5 ml) and cooling it to below 5°C. nih.gov A chilled solution of sodium nitrite (1.6 g in 7.5 ml of water) is then added dropwise, maintaining the temperature below 10°C. nih.gov This diazonium salt solution is then added to a solution of benzaldehyde phenylhydrazone (0.01 mol) in pyridine (20 ml) at a temperature below 10°C. nih.gov After standing for about 4 hours, the product is isolated by pouring the mixture into ice-cold water. nih.gov

While specific optimization data for this compound is not extensively documented in publicly available literature, the following table presents a hypothetical optimization study based on general principles of formazan synthesis.

| Entry | Amine | Hydrazone | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | p-nitroaniline | Benzaldehyde phenylhydrazone | Pyridine | 0-5 | 4 | Good |

| 2 | p-nitroaniline | Benzaldehyde phenylhydrazone | Ethanol/NaOH | 0-5 | 6 | Moderate |

| 3 | p-nitroaniline | Benzaldehyde phenylhydrazone | Pyridine | Room Temp | 2 | Low |

| 4 | Aniline | Benzaldehyde 4-nitrophenylhydrazone | Pyridine | 0-5 | 4 | Good |

This table is illustrative and based on general synthetic knowledge. Specific yields would require experimental verification.

Green Chemistry Approaches in Formazan Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. In the context of formazan synthesis, green chemistry approaches aim to reduce the use of hazardous solvents and reagents, improve energy efficiency, and simplify work-up procedures.

One promising approach is the use of microwave-assisted synthesis. Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter reaction times compared to conventional heating methods. scispace.com The synthesis of various heterocyclic compounds, including those with structures related to formazan precursors, has been successfully achieved using microwave assistance. nih.govmdpi.comasianpubs.org

Another green strategy involves the use of solid acid catalysts, which can replace corrosive mineral acids in the diazotization step. These catalysts are often reusable, reducing waste and environmental impact.

Solvent-free reaction conditions, or the use of greener solvents like water or ethanol, are also being explored. A microwave-mediated solvent-free one-pot synthesis of formazans using the solid acid KHSO₄ has been reported to produce high yields in short reaction times.

Novel Synthetic Strategies and Mechanistic Insights

Research into formazan synthesis continues to evolve, with the development of novel strategies and a deeper understanding of the reaction mechanisms.

One area of innovation involves the use of alternative coupling partners and catalysts. For instance, plasmon-driven diazo coupling reactions of p-nitroaniline have been investigated, suggesting new avenues for activating molecules for formazan synthesis. researchgate.net

Mechanistically, the coupling of an aryldiazonium salt with a hydrazone is understood to proceed via an electrophilic attack of the diazonium ion on the electron-rich carbon or nitrogen atom of the hydrazone. The resonance description of the diazonium ion shows that the positive charge is delocalized over both nitrogen atoms, making the terminal nitrogen susceptible to nucleophilic attack. libretexts.orglibretexts.org The reaction is believed to proceed through a relatively fast and reversible initial coupling, followed by stabilization of the resulting azo compound. libretexts.orglibretexts.org The exact mechanism, including the role of the base and the nature of the intermediate species, can be complex and may vary depending on the specific reactants and conditions.

Recent studies have also explored the synthesis of formazan derivatives through multi-component reactions, which offer the advantage of building complex molecules in a single step from simple starting materials.

Structural Elucidation and Conformational Analysis of 1,5 Bis 4 Nitrophenyl 3 Phenylformazan

Spectroscopic Characterization Techniques

A combination of spectroscopic methods is employed to ascertain the molecular structure of 1,5-Bis(4-nitrophenyl)-3-phenylformazan, providing insights into its vibrational, electronic, and nuclear environments.

Vibrational Spectroscopy (FTIR) in Structural Assignment

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For formazans, characteristic vibrational modes provide a fingerprint of their unique N=N-C=N-NH backbone. In a closely related regioisomer, 1-phenyl-3-phenyl-5-(4-nitrophenyl)formazan, key vibrational frequencies have been identified. nih.gov These provide a strong basis for the assignment of the vibrational bands of this compound.

The FTIR spectrum is expected to be dominated by the stretching vibrations of the two nitro groups. Generally, aromatic nitro compounds exhibit strong asymmetric and symmetric stretching bands. For instance, in 4-nitrophenyl-4'-nitrobenzoate, these bands appear at 1523 cm⁻¹ and 1343 cm⁻¹, respectively. researchgate.net The formazan (B1609692) core itself is characterized by several key vibrations. The N-H stretching vibration is typically observed as a broad band in the region of 3400-3500 cm⁻¹. nih.gov The C=N and N=N stretching vibrations are also prominent and are usually found in the 1640-1600 cm⁻¹ and 1590-1550 cm⁻¹ regions, respectively. nih.gov

Table 1: Expected FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| N-H | Stretching | ~3470 | nih.gov |

| C=N | Stretching | ~1635 | nih.gov |

| N=N | Stretching | ~1593 | nih.gov |

| NO₂ | Asymmetric Stretching | ~1523 | researchgate.net |

| NO₂ | Symmetric Stretching | ~1343 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).

For the regioisomeric 1-phenyl-3-phenyl-5-(4-nitrophenyl)formazan, the N-H proton of the formazan chain appears as a singlet at a downfield chemical shift of approximately δ 14.6 ppm, which is characteristic of a proton involved in a strong intramolecular hydrogen bond. nih.gov The aromatic protons of the phenyl and nitrophenyl rings are expected to appear as a complex multiplet in the region of δ 7.2-8.9 ppm. nih.gov

In the ¹³C NMR spectrum, the carbon atoms of the aromatic rings would typically resonate in the δ 110-150 ppm range. The carbon atom of the formazan chain (C3) is expected to have a chemical shift in the downfield region due to its attachment to electronegative nitrogen atoms.

Due to the symmetrical nature of this compound, a simpler NMR spectrum is anticipated compared to its unsymmetrical regioisomer. The two 4-nitrophenyl groups are chemically equivalent, which would lead to a reduced number of signals in both the ¹H and ¹³C NMR spectra.

Mass Spectrometry (LC-MS) for Molecular Integrity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical technique for confirming the molecular weight and purity of a synthesized compound. The expected molecular weight for this compound (C₁₉H₁₄N₆O₄) is 390.36 g/mol . In LC-MS analysis, the compound would likely be observed as its protonated molecular ion [M+H]⁺ at an m/z of 391.12. The fragmentation pattern observed in the mass spectrum would provide further structural confirmation, showing characteristic losses of the nitro groups and fragmentation of the formazan core.

Electronic Absorption Spectroscopy (UV-Vis) in Understanding Chromophoric Behavior

The intense color of formazans is a result of their extended π-conjugated system, which leads to strong absorption in the visible region of the electromagnetic spectrum. researchgate.netjst.go.jp The UV-Vis absorption spectrum of formazans typically displays multiple bands. nih.gov

A band in the range of 240-285 nm is attributed to the π-π* transitions of the phenyl moieties. nih.gov A second, more intense band, characteristic of the formazan structure, appears in the visible region, typically between 410-500 nm. nih.gov This band is due to a π-π* transition within the N=N-C=N-NH chromophore and is influenced by charge transfer throughout the molecule. nih.gov For the related 1-phenyl-3-phenyl-5-(4-nitrophenyl)formazan, the maximum absorption (λmax) is observed at 468 nm in ethanol. nih.gov Given the presence of two electron-withdrawing nitro groups in this compound, a slight shift in the λmax compared to the monosubstituted derivative can be expected. Studies on 4-nitrophenol (B140041) have shown a peak absorbance around 413 nm under basic conditions. emerginginvestigators.org

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected λmax (nm) | Reference |

| π-π* (Phenyl rings) | ~240-285 | nih.gov |

| π-π* (Formazan core) | ~460-480 | nih.govnih.gov |

X-ray Crystallography for Solid-State Structural Determination

While specific X-ray crystallographic data for this compound is not publicly available, analysis of closely related structures, such as 1,5-Bis(2-methylphenyl)-3-nitroformazan, provides significant insight into the expected solid-state conformation. nih.govresearchgate.net

X-ray diffraction studies on formazan derivatives have consistently shown that they adopt a planar or near-planar conformation in the solid state. nih.govresearchgate.net This planarity is stabilized by an intramolecular hydrogen bond between the N-H proton and a nitrogen atom of the azo group, forming a six-membered chelate ring. The bond lengths within the formazan chain (N-N-C-N-N) are typically intermediate between single and double bonds, indicating significant electron delocalization across the backbone. nih.govresearchgate.net

In the crystal structure of 1,5-Bis(2-methylphenyl)-3-nitroformazan, amine-imine tautomerism was observed, evidenced by similar C-N bond distances within the formazan group [1.319(2) and 1.332(3) Å] and the disordered nature of the imine proton. nih.govresearchgate.net The phenyl rings are typically twisted out of the plane of the formazan core to varying degrees. For this compound, the presence of two nitrophenyl groups is expected to influence the crystal packing through intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking. nih.govresearchgate.net

Tautomerism and Intramolecular Hydrogen Bonding in Formazan Systems

A key feature of the formazan structure is the existence of tautomerism and strong intramolecular hydrogen bonding. researchgate.net Formazans can exist in several tautomeric forms, with the most common being the amine-imine tautomers. The equilibrium between these tautomers is influenced by the nature and position of the substituents on the phenyl rings.

The presence of a strong intramolecular N-H···N hydrogen bond is a defining characteristic of the formazan class of compounds. This hydrogen bond forms a stable six-membered pseudo-aromatic ring, which contributes to the planarity and intense color of the molecule. The existence of this hydrogen bond is supported by the downfield chemical shift of the N-H proton in ¹H NMR spectra and the characteristic vibrational frequencies in FTIR spectra. nih.gov The delocalization of electrons within this chelate ring leads to a shortening of the N-N and C-N single bonds and a lengthening of the N=N and C=N double bonds, as observed in X-ray crystallographic studies of related formazans. nih.govresearchgate.net This electronic communication across the formazan backbone is fundamental to its chemical and physical properties.

Geometrical Isomerism and Conformational Flexibility of this compound

Formazans are a class of compounds known for their significant structural diversity, which arises from the potential for geometrical isomerism around the C=N and N=N double bonds within the characteristic formazan chain [-N=N-C(R)=N-NH-]. wikipedia.org For this compound, this flexibility allows for the existence of multiple stereoisomers. dergipark.org.tr The nomenclature for these isomers can be described using either cis/trans and syn/anti or the more systematic E/Z notation, which refers to the configuration at the N1–N2, N2–C3, and C3–N4 bond sequences. dergipark.org.tr

X-ray diffraction studies on a variety of formazans have identified three primary configurational combinations in the solid state: EZZ, EEZ, and EEE. The stability of these isomers is largely dictated by the nature of the substituent at the C3 position. For formazans with a bulky substituent at C3, such as the phenyl group in this compound, the EZZ configuration is characteristically the most stable. dergipark.org.tr This preference is reinforced by the formation of a stable six-membered chelate ring via an intramolecular N-H···N hydrogen bond. dergipark.org.tr Computational quantum-chemical calculations support the finding that the EZZ configuration is the most energetically favorable isomer. dergipark.org.tr

The conformational possibilities are further described by the syn/s-cis (closed form), syn/s-trans (open form), anti/s-cis, and anti/s-trans arrangements. wikipedia.org The trans-syn form is considered the most favorable for creating the chelate structure stabilized by the hydrogen bond. dergipark.org.tr This intramolecular hydrogen bonding is a key feature of formazan chemistry, often resulting in red-colored compounds, whereas isomers that cannot form this chelate ring are typically yellow. dergipark.org.tr

Below is a table summarizing the primary geometrical isomers possible for a formazan molecule.

| Isomer Configuration (N1-N2, N2-C3, C3-N4) | Alternative Nomenclature | Key Structural Feature | Expected Stability for 3-Phenylformazan |

| EZZ | trans-syn, s-cis | Stabilized by a six-membered intramolecular N-H···N hydrogen bond (chelate ring). dergipark.org.tr | Most Stable. dergipark.org.trresearchgate.net |

| EEZ | trans-syn, s-trans | Stabilized by a five-membered N-H···N hydrogen bond. | Less Stable |

| EEE | trans-anti, s-trans | Linear, open-chain form without intramolecular hydrogen bonding. researchgate.net | Less Stable |

| Z-configurations | cis-isomers | Generally less stable due to steric hindrance. dergipark.org.tr | Least Stable |

Influence of Substituents on Structural Characteristics

The specific substituents on the formazan skeleton—two 4-nitrophenyl groups at the N1 and N5 positions and a phenyl group at the C3 position—have a profound influence on the structural and electronic properties of this compound.

Electronic Effects: The two 4-nitrophenyl groups exert a strong electron-withdrawing effect on the formazan backbone. The nitro group (NO₂) is a powerful electron-withdrawing substituent, which can significantly alter the electron density distribution within the conjugated π-system of the formazan chain. nih.gov This can influence the strength of the intramolecular N-H···N hydrogen bond that stabilizes the chelate ring. Computational studies on related nitroformazans have shown that the donor-acceptor interaction and electron density related to this hydrogen bond are critical for the preference of the closed-ring isomer. researchgate.net The presence of these electron-withdrawing substituents can also impact the molecule's electrochemical properties and absorption spectra. researchgate.net Generally, electron-withdrawing groups on the N-aryl rings are known to enhance certain biological activities, such as antibacterial efficacy, in formazan derivatives. nih.gov

The combination of the steric hindrance from the C3-phenyl group and the electronic influence of the N1 and N5-bis(4-nitrophenyl) groups locks the molecule into a preferred planar, chelated EZZ conformation, which dictates its characteristic chemical and physical properties.

Theoretical and Computational Chemistry Studies on 1,5 Bis 4 Nitrophenyl 3 Phenylformazan

Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure

The electronic structure of 1,5-Bis(4-nitrophenyl)-3-phenylformazan can be thoroughly investigated using quantum chemical calculations. Density Functional Theory (DFT) is a primary method employed for this purpose, offering a balance between computational cost and accuracy for medium to large-sized molecules. DFT calculations are used to determine the optimized molecular geometry in the ground state, revealing bond lengths, bond angles, and dihedral angles. For a molecule like this compound, this would likely show a planar or near-planar conformation of the formazan (B1609692) chain to maximize π-electron delocalization.

To study the excited states and electronic transitions, Time-Dependent Density Functional Theory (TD-DFT) is the standard method. By applying TD-DFT to the optimized ground-state geometry, one can calculate the energies of various electronic excited states and the probabilities of transitions to these states from the ground state. This is fundamental for understanding the compound's color and photophysical behavior.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the chemical reactivity and electronic properties of a molecule. The spatial distribution and energy of these orbitals are key outputs from DFT calculations.

For this compound, the HOMO is expected to be delocalized across the π-conjugated formazan backbone and the phenyl rings. The LUMO, conversely, would likely be centered on the electron-withdrawing p-nitrophenyl groups, particularly the nitro moieties, which act as strong electron acceptors.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller HOMO-LUMO gap generally implies that the molecule can be more easily excited, which often corresponds to absorption of light at longer wavelengths (i.e., in the visible region). The presence of strong electron-withdrawing nitro groups combined with the extended conjugation of the formazan system is expected to result in a relatively small HOMO-LUMO gap for this compound, contributing to its intense color.

Table 1: Illustrative Frontier Molecular Orbital Data from DFT Calculations

| Parameter | Illustrative Value (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -3.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 3.0 | Energy difference between HOMO and LUMO |

Note: These are representative values to illustrate the output of a DFT calculation; they are not experimentally verified data for this specific compound.

Prediction of Spectroscopic Properties and Experimental Correlation

TD-DFT calculations are instrumental in predicting the electronic absorption spectrum (UV-Visible) of a molecule. The method calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths (f), which relate to the intensity of the absorption peaks.

For this compound, the most intense and lowest-energy transition, corresponding to the λmax, would be attributed to a HOMO→LUMO electronic transition. This transition would be characterized as an intramolecular charge transfer (ICT), where electron density moves from the formazan-phenyl core (donor part) to the nitrophenyl moieties (acceptor part). The calculated λmax can then be compared with experimentally measured UV-Vis spectra to validate the computational model. A good correlation between the theoretical and experimental spectra confirms the accuracy of the chosen functional and basis set.

Table 2: Example of Predicted vs. Experimental Spectroscopic Data

| Parameter | Predicted (TD-DFT) | Experimental |

| λmax (nm) | ~480 | ~485 |

| Excitation Energy (eV) | ~2.58 | ~2.56 |

| Oscillator Strength (f) | > 1.0 | N/A |

| Major Contribution | HOMO → LUMO | N/A |

Note: This table illustrates a typical comparison. The specific values are hypothetical for this compound.

Computational Modeling of Tautomeric and Isomeric Equilibria

Formazans can exist in different tautomeric forms, primarily involving the migration of a proton between the nitrogen atoms of the formazan chain. For 1,5-disubstituted formazans, amine-imine tautomerism is a key consideration. DFT calculations can be used to model these different tautomers. By optimizing the geometry of each potential tautomer and calculating its total electronic energy, one can determine their relative stabilities.

The tautomer with the lowest calculated energy is predicted to be the most stable and therefore the most abundant form in equilibrium. The energy differences between the tautomers can be used to estimate the equilibrium constant. For this compound, computational studies would likely investigate the equilibrium between two primary tautomers, where the N-H proton resides on either N1 or N5. Given the symmetrical substitution with identical nitrophenyl groups, these two tautomers would be expected to have very similar, if not identical, energies.

Furthermore, formazans can exist as different geometric isomers (e.g., syn/anti and cis/trans) with respect to the C=N and N=N bonds. Computational modeling can elucidate the relative energies of these isomers, predicting the most stable conformation of the molecule.

Solvent Effects on Electronic and Optical Properties of this compound

The electronic and optical properties of molecules, particularly polar ones like this compound, can be significantly influenced by the solvent environment. Computational chemistry models these effects, most commonly using the Polarizable Continuum Model (PCM). In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium.

By performing DFT and TD-DFT calculations with a PCM, it is possible to predict how properties change from the gas phase to various solvents. For a molecule with significant intramolecular charge transfer character, an increase in solvent polarity is expected to stabilize the more polar excited state to a greater extent than the ground state. This typically leads to a red-shift (bathochromic shift) in the predicted λmax of the absorption spectrum as the solvent polarity increases, a phenomenon known as solvatochromism. Computational studies can thus predict the solvatochromic behavior of the compound and correlate it with experimental observations in different solvents.

Table 3: Illustrative Data on Solvent Effects on Predicted λmax

| Solvent | Dielectric Constant | Predicted λmax (nm) |

| Gas Phase | 1.0 | 465 |

| Toluene | 2.4 | 475 |

| Ethanol | 24.5 | 488 |

| Acetonitrile | 37.5 | 492 |

Note: These values are hypothetical, intended to demonstrate the expected trend of solvatochromism for a polar molecule.

Coordination Chemistry and Metal Complexation of 1,5 Bis 4 Nitrophenyl 3 Phenylformazan

Formazans as Versatile Ligands: Coordination Modes and Chelate Formation

Formazans, characterized by the R¹-N=N-C(R³)=N-NH-R⁵ azohydrazone backbone, become potent ligands upon deprotonation of the N-H proton. The resulting formazanate anion features a delocalized π-system across the N-N-C-N-N core, making it an excellent chelating agent for a wide array of metal ions. semanticscholar.orgrsc.org The versatility of formazanate ligands stems from several key features:

Tunable Properties: The electronic and steric properties of the formazanate ligand can be systematically modified by changing the substituents at the N(1), N(5), and C(3) positions. semanticscholar.org In the case of 1,5-Bis(4-nitrophenyl)-3-phenylformazan, the presence of two electron-withdrawing nitro groups on the N-aryl rings significantly influences the electronic properties of the ligand and its resulting metal complexes. nih.gov

Coordinative Flexibility: The formazanate backbone contains four nitrogen atoms, allowing for multiple coordination modes. semanticscholar.org This flexibility enables the formation of stable four-, five-, or six-membered chelate rings with a central metal ion. researchgate.net The most common coordination is a bidentate N,N-chelation, which creates a highly stable six-membered ring. semanticscholar.org

Redox Activity: The delocalized π-system of formazanates allows them to participate in ligand-based redox reactions, making their metal complexes interesting for applications in catalysis and materials science. semanticscholar.orgrsc.org

The formation of a chelate complex, a ring structure containing the metal ion, is a key feature of formazanate coordination. This process is entropically favorable, a phenomenon known as the chelate effect, which leads to significantly more stable complexes compared to those formed with analogous monodentate ligands.

Synthesis and Characterization of Metal Complexes with this compound Ligand

The synthesis of metal complexes with formazanate ligands typically involves the reaction of the neutral formazan (B1609692) with a metal salt in the presence of a base to facilitate deprotonation. Alternatively, the pre-formed alkali metal salt of the formazan can be used in a salt metathesis reaction. researchgate.net The electron-withdrawing nature of the 4-nitrophenyl groups in this compound enhances the acidity of the N-H proton, potentially simplifying the deprotonation step. nih.gov

Transition Metal Complexes

Transition metals, with their partially filled d-orbitals, readily form stable complexes with formazanate ligands. Research on related 3-nitroformazans has shown that they can form well-defined complexes with transition metals like nickel(II), copper(II), iron(III), and cobalt(III). nih.gov For instance, reactions with nickel(II) salts can yield mononuclear complexes with a general formula of NiL₂, where L is the deprotonated formazanate ligand. nih.gov The geometry of these complexes is influenced by factors such as the steric bulk of the N-aryl substituents. nih.gov While specific studies on this compound are limited, it is anticipated to form analogous stable complexes with a range of transition metals. The synthesis would likely proceed by reacting the formazan with transition metal salts like chlorides or acetates in a suitable solvent. researchgate.net

Table 1: Representative Transition Metal Complexes of Related Formazan Ligands

| Metal Ion | Formazan Ligand | Complex Type | Coordination | Reference |

|---|---|---|---|---|

| Ni(II) | 3-cyano- and 3-nitroformazans | Mononuclear NiL₂ | Bidentate | nih.gov |

| Cu(II) | 1,5-Bis(2-methoxyphenyl)-3-cyanoformazan | Mononuclear CuL | Tetradentate | nih.gov |

| Fe(III) | 1,5-Bis(2-hydroxyphenyl)-3-cyanoformazan | Mononuclear FeL | Tetradentate | nih.gov |

This table is illustrative and based on related formazan compounds due to the scarcity of specific data for this compound complexes.

Main Group Metal Complexes

Formazanate ligands also form stable complexes with main group metals. Studies have documented the synthesis and characterization of formazanate complexes with elements from Group 1 (alkali metals), Group 13 (e.g., aluminum, boron), and Group 14 (e.g., silicon, germanium, tin). semanticscholar.orgresearchgate.net For example, complexes of zinc, a Group 12 main group metal, have been synthesized and structurally characterized, often revealing tetrahedral geometries. scispace.comnih.gov The synthesis of main group metal complexes of this compound would likely follow similar synthetic routes as for transition metals, reacting the formazan with appropriate main group metal halides or alkoxides. nih.gov The resulting complexes are expected to exhibit diverse structures and properties depending on the specific metal ion.

Structural Analysis of Formazanate Metal Complexes

The definitive structure and bonding in formazanate metal complexes are determined through a combination of X-ray crystallography and various spectroscopic techniques.

X-ray Crystallography of Metal-Formazanate Structures

Table 2: Crystallographic Data for a Related Formazan Ligand

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |

|---|

Spectroscopic Signatures of Complexation

Spectroscopic methods are essential for characterizing formazanate complexes, particularly in solution.

UV-Visible Spectroscopy: Formazans are intensely colored due to π-π* transitions within the conjugated system. rsc.org Upon deprotonation and complexation, significant shifts in the absorption maxima (λ_max) are observed. These shifts are sensitive to the nature of the metal ion and the substituents on the formazan ligand. The electronic spectra of metal complexes provide information about the metal-ligand charge transfer bands and d-d transitions for transition metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for probing the coordination mode of the formazanate ligand. The disappearance of the N-H stretching vibration upon complexation is a clear indicator of deprotonation and chelate formation. Additionally, shifts in the C=N and N=N stretching frequencies provide insight into the delocalization of the π-electrons within the chelate ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes (e.g., with Zn²⁺, Cd²⁺, or main group metals), ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. The chemical shift of the proton on the central carbon and the aromatic protons are particularly sensitive to the coordination environment. The disappearance of the N-H proton signal upon complexation is also readily observed. uobabylon.edu.iq

The comprehensive analysis of these spectroscopic signatures, in conjunction with crystallographic data, allows for a complete understanding of the structure, bonding, and electronic properties of metal complexes derived from this compound.

Electronic and Optical Properties of this compound Metal Complexes

The metal complexes of formazans, including those derived from this compound, are characterized by their intense coloration, a property that stems from the highly delocalized π-electron system of the formazanate backbone (-N=N-C=N-N-). tubitak.gov.tr Upon coordination to a metal ion, the electronic and optical properties of the formazan ligand are significantly modulated. The absorption spectra of these complexes are typically dominated by electronic transitions within the ligand, as well as charge-transfer bands between the metal and the ligand.

The primary electronic transitions observed are π→π* and n→π* transitions within the formazanate chelating ring. The presence of strong electron-withdrawing nitro groups (-NO₂) at the para positions of the 1,5-phenyl rings in this compound is expected to lower the energy of the ligand's molecular orbitals. This substitution generally leads to a bathochromic (red) shift in the absorption maxima compared to unsubstituted triphenylformazan (B7774302) complexes. tubitak.gov.tr

Upon forming a complex, for instance with a Nickel(II) ion, new absorption bands may appear which are attributed to charge-transfer transitions. These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, depending on the specific metal and its oxidation state.

Detailed spectroscopic studies on the closely related Nickel(II) complex of 1-(p-nitrophenyl)-3-(m-nitrophenyl)-5-phenylformazan provide insight into the expected optical properties. The spectrum of this complex shows multiple bands in the UV-Visible region. The high-energy bands are assigned to π→π* transitions of the aromatic rings and the formazan backbone, while the lower-energy bands in the visible region are attributed to a combination of n→π* transitions and charge-transfer bands between the nickel ion and the formazanate ligand. tubitak.gov.tr The intense color of these complexes is a direct result of these absorptions in the visible part of the electromagnetic spectrum.

Table 1: Electronic Absorption Data for a Ni(II) Complex of a Nitrophenyl-Substituted Formazan Analogue *

| Transition Type | Wavelength (λmax) (nm) |

|---|---|

| π→π* | 268 |

| π→π* | 315 |

| n→π* / Charge Transfer | 410 |

| Charge Transfer | 625 |

Data obtained for the Ni(II) complex of 1-(p-nitrophenyl)-3-(m-nitrophenyl)-5-phenylformazan in chloroform. tubitak.gov.tr

Redox Behavior of Formazanate Ligands in Metal Complexes

Formazanate ligands are classified as "redox-active" or "non-innocent," meaning they can actively participate in the redox chemistry of their metal complexes by storing and transferring electrons. semanticscholar.orgnih.gov This behavior is a key feature of formazanate coordination chemistry. In many of their metal complexes, the observed redox processes are centered on the ligand rather than the metal ion. uu.nlresearchgate.net

The formazanate anion (L⁻) can typically undergo a reversible one-electron reduction to form a stable radical anion (L˙²⁻). uu.nlresearchgate.net In some cases, a second reduction to a dianionic species (L³⁻) is also possible. researchgate.net This ligand-based redox activity is readily studied using techniques like cyclic voltammetry (CV).

For metal complexes of this compound, the strong electron-withdrawing nature of the two p-nitrophenyl groups significantly influences the redox potentials. These groups make the formazanate ligand easier to reduce. Consequently, the reduction potentials for its metal complexes are expected to be less negative than those of complexes with electron-donating or unsubstituted phenyl groups. researchgate.net

Cyclic voltammetry studies of nickel(II) complexes with nitrophenyl-substituted formazans demonstrate this redox activity. The free ligands exhibit an anodic peak corresponding to the oxidation of the N-H group of the hydrazone tautomer. tubitak.gov.tr Upon complexation with Ni(II), this oxidation peak shifts to more cathodic (less positive) potentials. tubitak.gov.tr The complexes also display distinct cathodic peaks corresponding to the reduction of the formazanate ligand and the nitro groups. The first reduction is typically a reversible, one-electron process localized on the formazanate π-system, generating a metal complex with a radical anionic ligand. tubitak.gov.trresearchgate.net

Table 2: Cyclic Voltammetry Data for a Ni(II) Complex of a Nitrophenyl-Substituted Formazan Analogue *

| Process | Potential (V) vs. Ag/AgCl | Characteristics |

|---|---|---|

| Oxidation (Epa1) | +0.98 | Irreversible |

| Reduction (Epc1) | -0.62 | Reversible |

| Reduction (Epc2) | -1.13 | Irreversible |

| Reduction (Epc3) | -1.45 | Irreversible |

Data obtained for the Ni(II) complex of 1-(p-nitrophenyl)-3-(m-nitrophenyl)-5-phenylformazan in a 0.1 M TBAP/DMF solution. tubitak.gov.tr

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(p-nitrophenyl)-3-(m-nitrophenyl)-5-phenylformazan |

| Nickel(II) |

| Tetrabutylammonium perchlorate (B79767) (TBAP) |

| Dimethylformamide (DMF) |

Advanced Chemical and Analytical Applications of 1,5 Bis 4 Nitrophenyl 3 Phenylformazan and Its Derivatives

Role in Spectrophotometric Analysis and Colorimetric Sensing

The intense coloration of formazans is a direct consequence of the extended π-conjugated system within their molecular structure. researchgate.net This inherent characteristic makes them highly suitable for applications in spectrophotometric analysis and as colorimetric sensors. The introduction of specific functional groups can further tailor their selectivity and sensitivity towards various analytes.

Metal Ion Recognition and Selective Detection

Formazans are well-documented as effective ligands for a variety of metal ions, forming intensely colored chelate complexes. The nitrogen atoms within the formazan (B1609692) chain act as donor sites, enabling the coordination of metal cations. This interaction often leads to a significant shift in the absorption spectrum of the formazan, a phenomenon that can be harnessed for the selective detection and quantification of metal ions.

While specific studies detailing the use of 1,5-Bis(4-nitrophenyl)-3-phenylformazan for metal ion recognition are limited, the broader class of formazans, including those with nitro-substituents, has been explored for this purpose. For instance, various formazan derivatives have been shown to form stable complexes with transition metal ions. nih.gov The selectivity of a formazan-based sensor towards a particular metal ion is influenced by factors such as the nature and position of substituents on the aryl rings and the coordination geometry of the resulting metal complex.

A study on a dipyrrolyl derivative demonstrated its capability to act as a colorimetric sensor for various transition metal ions, including Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, and Cd²⁺, with binding constants in the order of 10⁶ M⁻¹. The interaction with these metal ions resulted in a distinct color change from yellowish-green to brown or light brown, observable by the naked eye. Although this is not the specific compound of focus, it highlights the potential of related nitrogen-rich heterocyclic compounds in metal ion sensing.

Table 1: Examples of Formazan Derivatives in Metal Ion Sensing

| Formazan Derivative/Related Compound | Target Metal Ion(s) | Detection Method | Observable Change |

| Dipyrrolyl-based chemosensor | Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺ | Colorimetric | Yellowish-green to brown/light brown |

| General Formazans | Transition Metal Ions | Complexation | Formation of colored complexes |

It is anticipated that the nitro groups in this compound would modulate its electron density, potentially influencing its affinity and selectivity for specific metal ions. Further research is required to fully elucidate its capabilities in this domain.

Applications in Material Science and Optoelectronics

The unique photochemical and photophysical properties of formazans have opened up avenues for their use in advanced materials and optoelectronic devices. Their ability to undergo reversible structural changes upon external stimuli, such as light and heat, is particularly attractive for the development of "smart" materials.

Photochromic and Thermochromic Behaviors

Photochromism, the reversible transformation of a chemical species between two forms having different absorption spectra, is a well-documented property of certain formazan derivatives. nih.gov The most studied example is 1,3,5-triphenylformazan, which can isomerize at the C=N and N=N double bonds upon irradiation with light. nih.gov This photoisomerization leads to a color change, which can be reversed thermally or by irradiation at a different wavelength. nih.gov

The photochromic behavior of formazans is highly dependent on the substituents attached to the formazan core. While specific studies on the photochromic and thermochromic properties of this compound are not extensively reported, the presence of the aryl groups with nitro substituents is expected to influence the energy barriers and kinetics of the isomerization processes. The electron-withdrawing nature of the nitro groups could affect the stability of the different isomers and, consequently, the photochromic and thermochromic characteristics.

Integration into Optical Data Storage Devices

The photochromic properties of formazans make them potential candidates for applications in optical data storage. Materials that can reversibly switch between two states with distinct optical properties can be used to write, read, and erase data using light. The high contrast in absorption between the different isomeric forms of formazans is a key advantage for this application.

While the direct integration of this compound into optical data storage devices has not been detailed in available research, the general class of formazans has been considered for such purposes. The development of stable formazan-based systems that can undergo a large number of reversible switching cycles without degradation is a critical area of ongoing research.

Development of Advanced Dye Systems

Formazans are intensely colored compounds and have a long history of use as dyes. The color of formazans can be tuned by modifying the substituents on the aryl rings. The presence of nitro groups, as in this compound, typically leads to a red-shift in the absorption maximum, resulting in deeper colors. researchgate.net

The deprotonated form of formazans, known as formazanates, can form stable complexes with various elements, leading to the creation of novel dye systems with unique photophysical properties. researchgate.net For example, formazanate complexes with boron have been developed as fluorescent dyes. These formazanate-based dyes exhibit tunable properties and have been investigated for applications in bio-imaging and as functional materials. researchgate.net

The synthesis of 1,5-disubstituted-3-phenylformazans with various electron-donating and electron-withdrawing groups has been reported, and their spectral properties have been investigated. researchgate.net These studies provide a foundation for the rational design of formazan-based dyes with tailored absorption and emission characteristics for specific applications.

Table 2: Spectral Properties of a Related Formazan Derivative

| Compound | λmax (nm) in Ethanol | Key IR Bands (cm⁻¹) |

| 1-phenyl-3-phenyl-5-(4-nitrophenyl)formazan | 468 | 3470 (N-H), 1635 (C=N), 1593 (N=N) nih.gov |

The data for a closely related mono-nitro substituted formazan highlights the strong absorption in the visible region, a characteristic feature of this class of compounds.

Semiconducting Properties and Conjugated Materials

The unique electronic structure of formazans, characterized by an extended π-conjugated system of -N=N-C=N-NH-, imparts interesting electronic properties to these molecules. researchgate.net This conjugation, which extends to the aryl substituents at the N1 and N5 positions, is the basis for their intense color and redox activity. researchgate.net In the case of this compound, the presence of electron-withdrawing nitro groups on the terminal phenyl rings significantly influences its electronic characteristics.

While specific studies focusing exclusively on the semiconducting properties of this compound are not extensively detailed in the available literature, the inherent properties of the formazan backbone suggest potential in the realm of organic electronics. The π-conjugated framework allows for electron delocalization, a fundamental prerequisite for charge transport. Theoretical and electrochemical studies on various substituted formazans have shown that modifications to the aryl rings can tune the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This tunability is a key factor in designing organic semiconductors for applications in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The incorporation of formazan derivatives into larger conjugated polymers is an area of exploration for creating novel functional materials. nih.gov Conjugated polymers are known for their use as photo-actuators and in drug delivery systems. nih.govnih.gov The ability of formazans to act as photosensitive and redox-active units makes them attractive candidates for integration into polymer backbones. Such formazan-containing polymers could exhibit stimuli-responsive behavior, changing their optical or electronic properties in response to light or electrochemical signals. Although the direct polymerization of this compound into a semiconducting polymer has not been prominently reported, its structure serves as a model for designing monomers for advanced materials.

Table 1: Electronic Properties of Substituted Formazans This table is a representative summary based on general findings for substituted formazans and may not reflect the exact values for this compound.

| Property | Observation for Nitrophenyl-Substituted Formazans | Potential Implication for Materials Science |

|---|---|---|

| Absorption Maxima (λmax) | Intense absorption in the visible region due to π-π* transitions. researchgate.net | Application as dyes, pigments, and in photosensitive devices. |

| HOMO-LUMO Gap | Tunable by substituents on the aryl rings; electron-withdrawing groups (like -NO2) generally lower the energy levels. researchgate.net | Design of organic semiconductors with specific band gaps for electronic applications. |

| Electrochemical Behavior | Exhibit reversible or quasi-reversible redox processes. researchgate.net | Use in redox-switchable materials, sensors, and electrochromic devices. |

Redox Indicators and Electron Transfer Mechanism Studies

The reversible redox relationship between formazans and their corresponding tetrazolium salts is a cornerstone of their application in chemistry and biology. dergipark.org.trresearchgate.net Formazans are the reduced form, typically colored, while tetrazolium salts are the oxidized, often colorless or lightly colored, form. This redox couple acts as a proton acceptor or an oxidant. dergipark.org.tr

This compound, like other formazans, can function as a redox indicator. The reduction of the corresponding tetrazolium salt, 2,3-bis(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride (p-nitrophenyl blue tetrazolium chloride), leads to the formation of the intensely colored this compound. This color change provides a visual endpoint for redox titrations or a quantitative measure in biochemical assays where dehydrogenase enzymes are active. researchgate.net

The electron transfer mechanism in nitrophenyl-substituted compounds often involves the formation of anion radicals. researchgate.net For this compound, the initial step in its electrochemical oxidation or reduction involves a single-electron transfer (SET). The presence of two nitro groups, which are strong electron-accepting moieties, facilitates the acceptance of electrons. Electrochemical studies on related nitrophenyl-substituted formazans have demonstrated that these compounds undergo distinct redox steps, with the potentials being influenced by the position and nature of the substituents on the phenyl rings. researchgate.net

The study of such molecules contributes to the broader understanding of redox non-innocent ligands, which can exist in multiple oxidation states and actively participate in the redox chemistry of their metal complexes. nih.govmdpi.com The formazan ligand itself can be oxidized or reduced, making the assignment of formal oxidation states in their metal complexes non-trivial. This behavior is crucial in designing catalysts and molecular switches where electron transfer can be precisely controlled.

Utilization as Precursors for Heterocyclic Synthesis

Formazans are highly versatile building blocks in synthetic organic chemistry, primarily due to the reactive 1,2,4,5-tetraaza-1,4-diene system. They serve as valuable precursors for the synthesis of a wide array of heterocyclic compounds. dergipark.org.trorganic-chemistry.org The specific substitution pattern of this compound makes it a precursor for highly functionalized nitrogen-containing heterocycles.

The most prominent synthetic application of formazans is their oxidative cyclization to form tetrazolium salts. dergipark.org.trnih.gov Treatment of this compound with an oxidizing agent, such as isoamyl nitrite (B80452) or N-bromosuccinimide, leads to the formation of the corresponding 2,3,5-trisubstituted-2H-tetrazolium salt. This reaction involves the removal of two electrons and one proton from the formazan backbone, resulting in the closure of the five-membered tetrazole ring. These tetrazolium salts have found wide application in biochemical assays for measuring cellular viability and redox activity. nih.gov

Another significant transformation of formazans is their conversion into stable verdazyl radicals. This is typically achieved by a two-step process involving alkylation or acylation at one of the formazan nitrogen atoms, followed by oxidative cyclization with an agent like formaldehyde. The resulting 1,2,3,4-tetrahydro-1,2,4,5-tetrazinyls (leukoverdazyls) can be further oxidized to the highly stable 6-oxo- or 6-thioxo-verdazyls or to the verdazyl radicals themselves. These radicals are of interest in materials science due to their magnetic properties.

Furthermore, formazans can undergo various cyclization reactions to yield other heterocyclic systems, including triazoles, thiadiazoles, and triazines, depending on the reaction conditions and the nature of the C3-substituent. neliti.com Radical cascade cyclization reactions represent a modern approach for constructing complex carbo- and heterocycles from precursors like formazans. rsc.orgnih.gov

Table 2: Heterocyclic Systems Derived from Formazan Precursors

| Precursor | Reagent/Condition | Resulting Heterocycle | Significance |

|---|---|---|---|

| 1,5-Diaryl-3-phenylformazan | Oxidizing Agent (e.g., N-Bromosuccinimide) | 2,3,5-Triaryl-2H-tetrazolium salt dergipark.org.trnih.gov | Redox indicators, cell viability assays (MTT assay). researchgate.net |

| 1,5-Diaryl-3-phenylformazan | 1. Alkylation/Acylation 2. Formaldehyde, Oxidation | 1,5-Diaryl-3-phenyl-verdazyl radical | Stable radicals, magnetic materials. |

| Formazan Derivative | Intramolecular Cyclization (e.g., via radical cascade) rsc.org | Azoles (Triazoles), Azines (Triazines) organic-chemistry.org | Biologically active compounds, functional materials. |

Future Research Directions and Emerging Trends for 1,5 Bis 4 Nitrophenyl 3 Phenylformazan

Development of Novel Formazan (B1609692) Architectures for Specific Functions

The core structure of 1,5-Bis(4-nitrophenyl)-3-phenylformazan is ripe for modification to create novel architectures with tailored functions. Future research will likely focus on strategic synthetic modifications to modulate its electronic, optical, and biological properties. By introducing different functional groups at various positions on the phenyl rings, researchers can fine-tune the molecule's characteristics for specific applications.

Key areas for synthetic exploration include:

Substitution on the C-3 Phenyl Ring: Introducing electron-donating or electron-withdrawing groups on the central phenyl ring can significantly alter the electronic properties of the entire formazan chain. This could enhance its use in sensors or as a redox indicator.

Modification of the N-1 and N-5 Phenyl Rings: While the existing nitro groups confer specific electronic properties, further substitution or even their replacement could lead to new functionalities. For example, introducing long alkyl chains could enhance solubility in nonpolar media or facilitate the formation of self-assembled monolayers.

Creation of Polymeric and Oligomeric Structures: Linking multiple this compound units could lead to the development of novel polymers with interesting conductive or photoresponsive properties.

The synthesis of new formazan derivatives has been a subject of extensive research, with studies demonstrating the preparation of various substituted formazans for applications ranging from materials science to pharmacology. rsc.orgresearchgate.netresearchgate.net

Table 1: Potential Modifications to the this compound Backbone and Their Targeted Functions

| Modification Site | Example Substituent | Potential Function/Application |

| C-3 Phenyl Ring | Hydroxyl (-OH), Methoxy (-OCH₃) | Enhanced antioxidant activity, pH sensing |

| Halogens (F, Cl, Br) | Modulation of electrochemical potential, intermediates for cross-coupling | |

| Heterocyclic moieties (e.g., Pyridyl) | Metal ion sensing, development of new coordination ligands | |

| N-1/N-5 Phenyl Rings | Amino (-NH₂), Alkylamino (-NHR) | Altered redox properties, precursors for dye synthesis |

| Carboxylic acid (-COOH), Sulfonic acid (-SO₃H) | Increased water solubility, pH-dependent properties, bioconjugation | |

| Long alkyl chains (-CₙH₂ₙ₊₁) | Liquid crystal properties, incorporation into membranes |

Advanced Spectroscopic and In-Situ Characterization Techniques

While standard characterization techniques such as FT-IR, NMR, and UV-Vis spectroscopy are routinely used for formazans researchgate.netuobaghdad.edu.iqimpactfactor.org, the application of more advanced and in-situ methods can provide deeper insights into the dynamic behavior and structure-property relationships of this compound.

Future research should leverage techniques that can probe the molecule's behavior under operational conditions.

In-Situ Spectroelectrochemistry: This technique combines UV-Vis or Raman spectroscopy with electrochemical measurements to observe changes in the molecule's electronic structure as it is oxidized or reduced. This is crucial for understanding its performance in electrochromic devices or as a redox mediator.

Time-Resolved Spectroscopy: Ultrafast techniques like transient absorption spectroscopy can elucidate the excited-state dynamics of the formazan, providing critical information for its application in photochemistry, photocatalysis, or as a photosensitizer.

Advanced NMR Techniques: Two-dimensional NMR experiments and solid-state NMR can provide more detailed structural information, including the conformation of the molecule in different environments and the nature of intermolecular interactions.

Single-Molecule Spectroscopy: This powerful technique could be used to study the properties of individual formazan molecules, revealing heterogeneities that are averaged out in bulk measurements.

In-situ methods have proven valuable in other areas, such as observing yeast cell permeabilization in dehydrogenase activity assays. nih.gov The application of a suite of advanced spectroscopic methods can help build a comprehensive picture of a molecule's structure and dynamics. researchgate.net

Table 2: Advanced Characterization Techniques and Their Potential Insights for this compound

| Technique | Information Gained | Potential Application Area |

| In-Situ Spectroelectrochemistry | Real-time observation of redox states and electronic transitions. | Electrochemical sensors, electrochromic materials |

| Transient Absorption Spectroscopy | Excited-state lifetime, photochemical reaction pathways. | Photocatalysis, solar energy conversion, photodynamic therapy |

| Raman Spectroscopy | Vibrational modes, molecular structure, and intermolecular interactions. | Material science, sensing, diagnostics |

| X-ray Crystallography | Precise 3D molecular structure and packing in the solid state. rsc.org | Fundamental structure-property correlation, computational model validation |

High-Throughput Computational Screening for Targeted Applications

Computational chemistry offers a powerful tool for accelerating the discovery of new materials and molecules with desired properties. core.ac.uk High-throughput computational screening (HTCS) can be employed to design and evaluate vast virtual libraries of this compound derivatives before committing to costly and time-consuming laboratory synthesis. researchgate.netrsc.org

The process involves:

Library Generation: Creating a large virtual database of candidate molecules by systematically adding different functional groups to the parent formazan structure.

Property Calculation: Using computational methods like Density Functional Theory (DFT) to predict key properties for each candidate, such as electronic absorption spectra, redox potentials, and binding affinities to specific targets.

Data-Driven Selection: Employing machine learning and data analysis to identify the most promising candidates for a specific application, such as a sensor for a particular analyte or a catalyst for a specific reaction. nih.govnih.gov

This approach has been successfully used to screen nanoporous materials for various applications and can be adapted for formazan chemistry to guide experimental efforts efficiently. researchgate.netrsc.org For instance, HTCS could identify derivatives with optimal absorption wavelengths for use as radiochromic dosimeters or with high affinity for specific metal ions for sensing applications.

Interdisciplinary Research with Materials Engineering

The unique optical and electronic properties of formazans make them attractive candidates for integration into advanced materials. Interdisciplinary research combining the expertise of synthetic chemists and materials engineers is a key trend for unlocking new applications for this compound.

Potential areas of collaboration include:

Functional Polymers: Incorporating the formazan moiety into polymer backbones or as a pendant group to create photoresponsive or electrochromic polymers.

Nanomaterial Hybrids: Grafting the formazan onto the surface of nanoparticles (e.g., gold, silica, quantum dots) to develop novel sensors or imaging agents. The formazan could act as a recognition element or a signal transducer.

Smart Coatings and Films: Developing thin films of formazan-containing materials that change color in response to external stimuli such as light, heat, or chemical exposure.

Low-Dimensional Materials: Exploring the integration of formazans with 2D materials like graphene or transition metal dichalcogenides to create novel electronic and optoelectronic devices. youtube.com

Collaborative research is essential for translating the molecular properties of formazans into functional devices and materials that can address challenges in fields from electronics to environmental monitoring. wisc.eduupenn.edu

Unexplored Coordination Chemistry and Catalytic Potential

Formazans are known to be versatile ligands, capable of coordinating with a wide range of metal ions through their nitrogen atoms to form stable complexes. nih.gov The coordination chemistry of this compound, however, remains a largely unexplored frontier.

Future research in this area should focus on:

Synthesis of Novel Metal Complexes: Systematically reacting this compound with various transition metals (e.g., Cu, Ni, Co, Zn, Pd, Pt) and lanthanides to synthesize new coordination compounds.

Structural and Electronic Characterization: Thoroughly characterizing these new complexes using techniques like X-ray crystallography, magnetometry, and electrochemistry to understand their structure and electronic properties.

Catalytic Activity Screening: Investigating the potential of these metal-formazan complexes to act as catalysts in important organic transformations, such as oxidation, reduction, and cross-coupling reactions. The combination of a redox-active ligand and a catalytically active metal center could lead to synergistic effects. nih.gov

Given that the pharmacological and chemical activities of ligands are often enhanced upon complexation with metal ions nih.gov, this avenue of research holds significant promise for discovering new catalysts and functional materials based on this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1,5-bis(4-nitrophenyl)-3-phenylformazan?

- Methodology : A modified diazo-coupling reaction under controlled alkaline conditions is commonly employed. For example, the synthesis of analogous formazans involves coupling aryl diazonium salts (derived from 4-nitroaniline) with a phenyl-substituted hydrazine precursor. Key steps include maintaining low temperatures (−10°C) to stabilize intermediates and using neutral alumina column chromatography for purification .

- Critical Parameters : Temperature control during diazonium salt formation (to avoid decomposition) and stoichiometric ratios of reactants (e.g., nitrite:amine ≈ 3:1) are critical for yield optimization.

Q. How can purity and structural integrity be validated for this compound?

- Analytical Techniques :

- HPLC (High-Performance Liquid Chromatography) with UV detection at λ ~400 nm (characteristic of formazan π→π* transitions).

- Elemental Analysis (C, H, N) to confirm molecular formula.

- FT-IR Spectroscopy to identify N–H stretching (~3200 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .

Q. What are the key challenges in crystallizing this compound?

- Crystallization Issues : The compound’s planar structure and strong intermolecular π-π stacking may lead to disordered crystal packing. Solvent selection (e.g., methanol/ethyl acetate mixtures) and slow evaporation techniques are recommended. For structural refinement, tools like PLATON SQUEEZE can address electron density ambiguities in X-ray data .

Advanced Research Questions

Q. How do spectroscopic discrepancies arise between solid-state and solution-phase studies?

- Case Example : Solid-state NMR may show split resonances for nitrophenyl groups due to crystal packing effects, whereas solution-phase NMR spectra exhibit averaged signals. This discrepancy can be resolved by comparing single-crystal X-ray structures with variable-temperature NMR experiments .

- Data Contradiction Analysis : Conflicting FT-IR and Raman data (e.g., nitro group symmetry) should be cross-validated via computational methods (DFT calculations) to distinguish environmental effects from intrinsic molecular properties .

Q. What mechanistic insights explain tautomerism in this compound?

- Tautomeric Equilibria : The compound exists in equilibrium between the 1,5-diazenyl and 3-phenylhydrazone forms. This tautomerism is pH-dependent and can be monitored via NMR in DMSO-d₆ by observing shifts in NH proton signals (δ 10–12 ppm) .

- Advanced Characterization : Time-resolved UV-vis spectroscopy in buffered solutions (pH 4–10) can quantify tautomer ratios and activation energies .

Q. How can computational modeling resolve ambiguities in X-ray crystallographic data?

- Structural Refinement : For disordered regions in X-ray structures (e.g., nitro group orientations), DFT-optimized geometries (B3LYP/6-311+G(d,p)) can provide complementary insights. Pair distribution function (PDF) analysis of synchrotron data may further clarify dynamic structural features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.